Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzodioxole core linked via a ketone bridge to an azetidine ring. The azetidine is further substituted at the 3-position with a 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-17(10-3-4-12-13(6-10)23-9-22-12)20-7-11(8-20)16-18-15(19-24-16)14-2-1-5-25-14/h1-6,11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCYHVYRDQZXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed through the cyclization of acyl hydrazides with nitriles under dehydrating conditions.
Formation of the Azetidine Ring: Azetidines can be synthesized by the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Final Coupling: The final step involves coupling the benzodioxole, thiophene, oxadiazole, and azetidine intermediates through a series of condensation and cyclization reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzodioxole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the oxadiazole ring, often using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiophene ring.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Compound 3s ()
- Structure: (3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone
- Key Features :
- Pyrazoline ring replaces azetidine.
- Thiophene directly attached to pyrazoline.
- Molecular weight: ~421.16 g/mol (HRMS data).
- Melting point: 138–140°C.
- Activity : PI3Kγ inhibitor with 63.6% synthetic yield .
Compound 4a ()
2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile ()
Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone ()
- Structure : Piperidine replaces azetidine; pyrazine substituent on oxadiazole.
- Key Features :
Research Challenges and Opportunities
- Synthesis : High yields (up to 95%) for azetidine-containing compounds in indicate feasible routes, though introducing the thiophene-oxadiazole group may require optimized coupling conditions .
- Characterization : Melting points and HRMS data for analogs (e.g., 138–140°C in ) provide benchmarks for purity assessment .
- Activity Gaps : Targeted assays for kinase inhibition, antimicrobial activity, or CNS effects (anticonvulsant, per ) are needed to validate hypotheses .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzo[d][1,3]dioxole moiety, a thiophenyl-substituted oxadiazole, and an azetidine ring. This combination of functional groups suggests diverse biological activities that warrant thorough investigation.
Structural Characteristics
The molecular formula of the compound can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features contribute to its reactivity and potential interactions with various biological targets.
Biological Activities
Research has indicated that compounds similar to benzo[d][1,3]dioxol derivatives exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives containing benzo[d][1,3]dioxole moieties demonstrate significant anticancer properties. For instance, bis-benzo[d][1,3]dioxol thiourea derivatives exhibited IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, outperforming standard drugs like doxorubicin in certain contexts .
- Antimicrobial Effects : The incorporation of thiophene and oxadiazole rings has been linked to enhanced antimicrobial properties. For example, 3-(benzo[d][1,3]dioxol-5-yl)-3-morpholin-4-yl-1-phenylpropan-1-one showed promising antibacterial and antifungal activities .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| Bis-Benzo[d][1,3]Dioxol Thiourea | Two benzo[d][1,3]dioxol moieties | Anticancer | HepG2: 2.38; HCT116: 1.54 |
| 3-(Benzo[d][1,3]Dioxol-5-Yl)-Morpholine | Morpholine and dioxole | Antimicrobial | Not specified |
| Target Compound | Dioxole + Thiophene + Azetidine | Anticancer/Antimicrobial | To be determined |
The mechanisms underlying the biological activities of these compounds often involve:
- Cell Cycle Regulation : Compounds have been shown to affect cell cycle progression and induce apoptosis in cancer cells through pathways involving EGFR inhibition and modulation of mitochondrial proteins such as Bax and Bcl-2 .
- Molecular Docking Studies : Computational studies help elucidate potential binding interactions with biological targets, facilitating the design of more effective derivatives.
Case Studies
Recent studies have focused on synthesizing new derivatives based on the benzo[d][1,3]dioxole framework:
- Synthesis and Evaluation : A study synthesized new Mannich base ligands incorporating benzo[d][1,3]dioxole and evaluated their bioactivity against various microbial strains .
- Anticancer Mechanisms : Another research explored the anticancer mechanisms of thiourea derivatives via cell viability assays and molecular docking studies to predict interactions with target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the azetidine ring can be functionalized via condensation with thiophene-containing 1,2,4-oxadiazole precursors. A key step is the coupling of the benzo[d][1,3]dioxol-5-yl moiety using acid chlorides in the presence of triethylamine as a base. Reaction monitoring via TLC and purification through column chromatography or crystallization (e.g., ethanol) is critical to isolate intermediates .
Q. What spectroscopic techniques are employed to confirm the structural integrity of this compound?
- Methodological Answer : Structural validation relies on ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. IR spectroscopy (KBr disks) identifies functional groups like carbonyls or oxadiazole rings. TLC with silica gel plates (iodine visualization) ensures reaction progress .
Q. How are intermediates in the synthesis of this compound isolated and characterized?
- Methodological Answer : Intermediates are isolated via solvent extraction (e.g., NaHCO₃ washes to remove acidic byproducts) and crystallization (ethanol or chloroform). Characterization includes melting point determination, NMR for regiochemical confirmation, and HRMS to rule out side products. For example, thiourea intermediates are crystallized from ethanol and validated via ¹H NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in MIC values (e.g., Entry 3a vs. 3d in Table 2 of antimicrobial studies) require dose-response validation across multiple assays (e.g., broth microdilution vs. agar diffusion). Statistical tools like ANOVA or regression analysis can identify outliers. Replicating experiments under standardized conditions (e.g., fixed inoculum size, pH) minimizes variability .
Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound during drug development?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to enhance solubility.
- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., oxadiazoles).
- In vitro assays : Human liver microsome stability tests and CYP450 inhibition profiling (e.g., CYP3A4) reduce drug-drug interaction risks. Pharmacokinetic optimization in preclinical models (murine ex vivo blood studies) validates dose-exposure linearity .
Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for phase determination) resolves stereochemistry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. High-resolution datasets (≤1.0 Å) enable precise electron density mapping of the azetidine and oxadiazole moieties .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model electron density distribution, identifying electrophilic centers (e.g., carbonyl carbons). Solvent effects (PCM model) simulate reaction kinetics in polar aprotic solvents. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, guiding synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
